5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Description

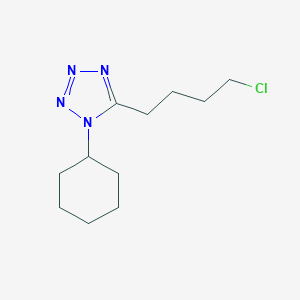

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a tetrazole derivative with the molecular formula C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol . It is a white crystalline solid used primarily as a synthetic intermediate in the production of cilostazol, a phosphodiesterase-3 inhibitor prescribed for peripheral vascular diseases . The compound’s structure features a cyclohexyl group attached to the tetrazole ring and a 4-chlorobutyl side chain, which contributes to its reactivity and role in pharmaceutical synthesis. Analytical methods, such as HPLC/MS, have been validated for its quantification in drug products, demonstrating specificity (retention time: 16.3 min) and accuracy (RSD: 3.81%, recovery: 90–110%) .

Propriétés

IUPAC Name |

5-(4-chlorobutyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTQSGGUSUSCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459132 | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-42-5 | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of 5-Chloro-N-Cyclohexylvaleramide

The initial step involves the reaction of 5-chlorovaleronitrile with cyclohexanol under acidic catalysis. According to the patent CN111233777A, concentrated sulfuric acid (H₂SO₄) serves as both catalyst and solvent, with a molar ratio of 1:3–1:10 (5-chlorovaleronitrile:H₂SO₄). The reaction proceeds at 5–55°C, with careful temperature control to minimize side reactions. A representative protocol (Example 1) achieves 85% yield under the following conditions:

-

Reagents : 60 g 5-chlorovaleronitrile, 70 g cyclohexanol, 500 g H₂SO₄.

-

Temperature profile : Gradual heating from 0–5°C to 25–30°C over 4 hours.

-

Workup : Extraction with methyl isobutyl ketone, followed by sodium bicarbonate and saline washes.

Key optimization parameters include:

-

Molar ratio : Excess cyclohexanol (1:1.5) improves conversion by shifting equilibrium toward the amide product.

-

Catalyst concentration : Higher H₂SO₄ ratios (>1:5) reduce reaction time but increase corrosivity.

Step 2: Azide Cyclization to Form the Tetrazole Ring

Multicomponent Reaction (MCR) Approach

Reaction Design and Mechanism

The University of Groningen’s thesis outlines a microwave-assisted MCR strategy for 1,5-disubstituted tetrazoles, adaptable to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This one-pot method combines:

-

Amine : Cyclohexylamine.

-

Carboxylic acid derivative : 4-Chlorobutyryl chloride.

-

Azide source : Sodium azide or TMSN₃.

The reaction proceeds via an Ugi-type mechanism , where the amine and acyl chloride form an imidoyl intermediate, which subsequently reacts with the azide to cyclize into the tetrazole ring.

Optimization and Yield Enhancement

Microwave irradiation at 100–120°C reduces reaction time from hours to minutes. For instance, a 15-minute reaction at 120°C achieves 78% yield with the following conditions:

-

Solvent : Dimethylformamide (DMF).

-

Molar ratios : 1:1:1.2 (amine:acyl chloride:azide).

-

Catalyst : None required, simplifying purification.

Advantages Over Stepwise Synthesis:

-

Atom economy : Fewer by-products and higher functional group tolerance.

-

Scalability : Microwave systems enable rapid scale-up for industrial production.

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization ensures product integrity:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorobutyl group. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: The tetrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Products: Formation of azides, nitriles, and amines.

Oxidation Products: Formation of oxidized tetrazole derivatives.

Reduction Products: Formation of reduced tetrazole derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions: Formation of azides, nitriles, and amines.

- Oxidation Reactions: Production of oxidized tetrazole derivatives.

- Reduction Reactions: Generation of reduced tetrazole derivatives .

Biology

The compound is being studied for its potential bioactive properties, which may include:

- Antimicrobial Activity: Research indicates that it could inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further drug development .

Medicine

In medicinal chemistry, this compound is investigated for its role as a ligand in drug design. Its unique structure allows it to interact with specific biological targets:

- Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to cell surface receptors, influencing signal transduction pathways.

- Ion Channel Interaction: Potential effects on cellular ion homeostasis are also being explored .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, showing a dose-dependent response.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that treatment with this tetrazole derivative led to a reduction in cell viability by inducing apoptosis. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Versatile reactions (substitution, oxidation) |

| Biology | Bioactive molecule with antimicrobial and anticancer properties | Potential new treatments for infections and cancer |

| Medicine | Ligand for drug development targeting specific enzymes and receptors | Innovative therapeutic agents |

Mécanisme D'action

The mechanism of action of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Ion Channels: The compound may interact with ion channels, affecting cellular ion homeostasis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Tetrazole Derivatives

Positional Isomers: 5-(3-Chloropropyl)-1-Cyclohexyl-1H-Tetrazole

A closely related compound, 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole, differs in the chlorinated alkyl chain length (3-carbon vs. 4-carbon). In contrast, the 4-chlorobutyl derivative’s secondary chloride reduces this risk, as evidenced by its classification as non-genotoxic in regressive mutation tests . This distinction is critical in pharmaceutical synthesis, where regulatory agencies mandate strict control of genotoxic impurities.

Aryl-Substituted Tetrazoles

- 1-(4’-Substituted Phenyl)-5-Methyl-1H-Tetrazoles (e.g., 4-chlorophenyl, bromophenyl): These derivatives, synthesized with aromatic substituents, exhibit higher melting points (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole melts at 145–147°C) compared to the cyclohexyl analog . However, aryl-substituted tetrazoles may offer better thermal stability due to π-π stacking interactions absent in cyclohexyl derivatives.

Thioether-Linked Tetrazoles :

Compounds like 5-((2-((4-chlorobenzyl)oxy)ethyl)thio)-1H-tetrazole incorporate thioether and benzyloxy groups, which introduce hydrogen-bonding capacity and modulate electronic properties. These features contrast with the chlorobutyl chain in the target compound, which primarily contributes to alkylation reactivity during synthesis .

Functionalized Cyclohexyl Tetrazoles

- trans-5-(4-Chlorobutyl)-1-[4-(Phenylmethoxy)cyclohexyl]-1H-Tetrazole: This derivative includes a phenylmethoxy group on the cyclohexyl ring, increasing steric bulk and lipophilicity.

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole and Analogs

Regulatory and Environmental Impact

The compound is classified as hazardous to aquatic environments (Chronic Category 3) but poses low human toxicity (oral LD₅₀ > 2,000 mg/kg) . In contrast, analogs with primary chlorides or aromatic nitro groups may face stricter regulatory scrutiny due to higher genotoxic or ecotoxic risks .

Activité Biologique

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound that serves as an intermediate in the synthesis of cilostazol, a drug primarily used as an antiplatelet agent. Understanding the biological activity of this compound is crucial for assessing its pharmacological potential and safety profile. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉ClN₄

- Molecular Weight : 242.75 g/mol

- CAS Number : 73963-42-5

Biological Activity

This compound exhibits significant biological activity, particularly as a potent inhibitor of phosphodiesterase type 3A (PDE3A). The following sections detail its mechanisms and effects.

The compound primarily acts by inhibiting PDE3A, an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases cAMP levels, leading to various physiological effects:

- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation induced by thrombin, ADP, and collagen, which is critical for preventing thrombosis.

- Vasodilatory Effects : Increased cAMP levels lead to vasodilation, enhancing blood flow and reducing blood pressure.

- Cardiotonic Properties : It exhibits positive inotropic effects on cardiac muscle, improving heart contractility.

The IC50 value for PDE3A inhibition is reported to be approximately 0.2 μM, indicating high potency .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Antithrombotic | Inhibits platelet aggregation, reducing the risk of clot formation. |

| Vasodilatory | Promotes relaxation of vascular smooth muscle, leading to decreased blood pressure. |

| Antimitogenic | Inhibits cell proliferation in certain contexts, potentially impacting cancer biology. |

| Lipid Modulation | Affects lipid metabolism, which may have implications for cardiovascular health. |

Study on Genotoxicity

A study conducted to evaluate the genotoxic potential of this compound highlighted its primary alkyl chloride group as a potential alerting function for genotoxic activity. The study developed a validated HPLC/MS method to assess the levels of this compound in cilostazol formulations . It was found that purification processes needed optimization to ensure impurity levels remained below established toxicological thresholds.

Clinical Implications

In clinical settings, cilostazol has been shown to significantly improve walking distance in patients with intermittent claudication. The role of its intermediates like this compound in enhancing therapeutic efficacy while minimizing side effects is under investigation .

Q & A

Q. What synthetic routes are commonly employed for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting cyclohexylamine with 4-chlorobutyl precursors under controlled conditions. For example, heterogenous catalysis using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour, followed by purification via recrystallization in aqueous acetic acid, achieves high yields . Key steps include monitoring reaction progress by TLC and optimizing catalyst loading to minimize side products.

Q. How is this compound characterized post-synthesis?

Characterization involves:

- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, chlorobutyl chain protons at δ 3.4–3.6 ppm) .

- Elemental Analysis: Confirms purity by matching calculated vs. observed C, H, N, and Cl percentages (e.g., C: 49.01% observed vs. 49.04% calculated) .

Q. What analytical methods are used to monitor this compound as a pharmaceutical impurity?

A validated HPLC/MS limit test is employed, optimized with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Method validation parameters include:

Q. Why is genotoxicity a concern for this compound?

The primary alkyl chloride group (-CH₂Cl) is a structural alert for genotoxicity due to potential DNA alkylation, which may lead to mutagenic or carcinogenic effects. Regulatory guidelines (e.g., ICH M7) mandate strict control (<1 ppm in APIs) via purge studies or toxicological qualification .

Q. What storage conditions are recommended to maintain compound stability?

Store in airtight containers at ambient temperature (20–25°C) away from moisture and oxidizers. Prolonged exposure to heat (>40°C) may degrade the tetrazole ring or chlorobutyl chain, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can computational models optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes. For example:

- Reaction Path Search: Simulate nucleophilic attack of cyclohexylamine on 4-chlorobutyl derivatives.

- Solvent Effects: COSMO-RS models assess solvent polarity impact on reaction kinetics.

- Feedback Loops: Experimental data refine computational parameters to enhance accuracy .

Q. What methodological approaches ensure accurate impurity profiling in regulatory submissions?

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

- Mass Balance Analysis: Confirm total impurities ≤0.3% (ICH Q3A).

- Cross-Validation: Compare results across multiple labs using orthogonal techniques (e.g., LC-UV vs. LC-MS) .

Q. How should genotoxic impurities be handled in laboratory settings?

- Containment: Use fume hoods with HEPA filters and double-glove protocols.

- Deactivation: Treat waste with 10% sodium thiosulfate to neutralize alkyl chlorides.

- Exposure Monitoring: Regular air sampling and biomonitoring (e.g., urinary metabolites) .

Q. What stability-indicating parameters are critical under varying thermal conditions?

- Thermogravimetric Analysis (TGA): Assess decomposition onset temperature (e.g., >150°C indicates thermal stability).

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor impurity levels monthly.

- Arrhenius Modeling: Predict shelf life at 25°C using degradation kinetics from elevated temperatures .

Q. How do data management systems enhance research reproducibility for this compound?

- Electronic Lab Notebooks (ELNs): Track synthesis parameters (e.g., catalyst loading, reaction time) for replication.

- AI-Driven Analytics: Machine learning identifies correlations between reaction conditions and yield/purity.

- Blockchain Validation: Immutable records ensure data integrity for regulatory audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.